N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE
Description
Structural Classification within Organic Chemistry
From a structural standpoint, N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE is a multifaceted molecule. It can be classified into several key organic chemistry families based on its functional groups:
Amide: The presence of a carbonyl group bonded to a nitrogen atom, which is in turn bonded to an ethyl group, places this compound in the amide family. Specifically, it is a secondary amide.
Naphthalene (B1677914) Derivative: The molecule contains a naphthalene ring system, which is a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings.
Ether: An oxygen atom connects the naphthalene ring to the propanamide backbone via a C-O-C linkage, classifying it as an ether.
The combination of these functional groups results in a molecule with a unique spatial arrangement and electronic properties, influencing its reactivity and potential biological interactions.
Contextualization within Amide and Naphthalene Derivative Research
The study of amide and naphthalene derivatives is a vibrant area of chemical research, with a significant focus on their potential biological activities. Naphthalene-containing compounds, in particular, have been investigated for a wide range of therapeutic applications.
Research has shown that various naphthalene derivatives exhibit notable antimicrobial and anti-inflammatory properties. ijbpas.comrasayanjournal.co.in For instance, some synthesized naphthalene-substituted compounds are explored for their potential as antimicrobial agents, anti-mycobacterial agents, and nasal decongestants. ijbpas.com The core naphthalene structure is a key feature in several commercially available drugs. rasayanjournal.co.in
Furthermore, the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives has been a subject of study to evaluate their antimicrobial activities against various bacteria and fungi. researchgate.net These studies often involve modifying the core structure to understand how these changes affect the biological activity. The research into these related compounds provides a valuable framework for understanding the potential significance of this compound.
Current Research Landscape and Future Directions for this compound Studies
While specific research dedicated solely to this compound is limited in publicly available literature, the broader context of related compounds offers insights into potential research avenues. A significant area of interest for structurally similar molecules is their interaction with ion channels.
One such family of ion channels is the Transient Receptor Potential Melastatin (TRPM) family, with TRPM4 being a notable member. nih.govnih.gov TRPM4 is a calcium-activated non-selective cation channel that plays a role in various physiological processes. nih.gov The modulation of TRPM channels is an active area of research, particularly in the context of cancer and other diseases. nih.govmdpi.com
Given that other naphthalene derivatives have been investigated for their biological activities, a plausible future direction for this compound research could be the investigation of its potential to modulate ion channels like TRPM4. Such studies would aim to determine if the compound can act as either an activator or an inhibitor of the channel and what the downstream cellular consequences of this interaction might be.
The exploration of its synthesis, characterization, and potential biological activities, including antimicrobial and anticancer properties, would be logical next steps in elucidating the scientific importance of this compound. The synthesis of related (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives as potential anti-inflammatory and analgesic agents has been reported, providing a methodological basis for future work on this compound. nih.gov
| Compound Name |
|---|
| This compound |
| (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide |
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-naphthalen-1-yloxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-16-15(17)11(2)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSGLIDSUFDSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589897 | |
| Record name | N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38641-90-6 | |
| Record name | N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of N Ethyl 2 Naphthalen 1 Yloxy Propanamide
Established Synthetic Pathways for N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE
The synthesis of this compound is primarily achieved through a convergent strategy that involves the formation of an ether linkage followed by an amidation reaction. These established pathways offer reliable methods for the laboratory-scale preparation of the target molecule.
Core Esterification and Amidation Routes Utilizing Naphthalene-1-ol
The foundational approach to synthesizing this compound commences with naphthalene-1-ol. This pathway involves two key transformations: the formation of a carboxylic acid intermediate through etherification, and its subsequent conversion to the final amide product.
A common method for the etherification step is the reaction of naphthalene-1-ol with a 2-halopropanoate ester, such as ethyl 2-bromopropanoate, in the presence of a base like potassium carbonate. This reaction, typically conducted in a polar aprotic solvent like dimethylformamide (DMF), proceeds via a Williamson ether synthesis mechanism. The resulting ester, ethyl 2-(naphthalen-1-yloxy)propanoate, is then hydrolyzed to the corresponding carboxylic acid, 2-(naphthalen-1-yloxy)propanoic acid, under basic conditions followed by acidification.
The final step is the amidation of 2-(naphthalen-1-yloxy)propanoic acid with ethylamine (B1201723). This transformation is commonly facilitated by a coupling reagent to activate the carboxylic acid. A widely used and effective coupling agent for this purpose is N,N'-dicyclohexylcarbodiimide (DCC). The reaction is often carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) and may include an acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate. The DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic ethylamine to form the desired amide bond. The by-product, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be conveniently removed by filtration.
| Step | Reactants | Reagents | Product |
| 1. Etherification | Naphthalene-1-ol, Ethyl 2-bromopropanoate | K₂CO₃, DMF | Ethyl 2-(naphthalen-1-yloxy)propanoate |
| 2. Hydrolysis | Ethyl 2-(naphthalen-1-yloxy)propanoate | NaOH, H₂O then HCl | 2-(Naphthalen-1-yloxy)propanoic acid |
| 3. Amidation | 2-(Naphthalen-1-yloxy)propanoic acid, Ethylamine | DCC, (DMAP), DCM | This compound |
Multi-Step Preparative Procedures
A comprehensive multi-step procedure for the preparation of this compound can be outlined as follows, integrating the core reactions described above into a cohesive synthetic sequence.
Step 1: Synthesis of 2-(Naphthalen-1-yloxy)propanoic acid
Naphthalene-1-ol is dissolved in a suitable solvent, such as anhydrous acetone (B3395972) or DMF. An excess of a base, typically powdered potassium carbonate, is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding naphthoxide salt in situ. Subsequently, an equivalent of a 2-halopropanoic acid derivative, for instance, ethyl 2-bromopropanoate, is added, and the reaction mixture is heated to reflux for several hours to facilitate the nucleophilic substitution reaction. After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The resulting crude ester is then subjected to hydrolysis by heating with an aqueous solution of a strong base like sodium hydroxide. This saponification step cleaves the ester bond to yield the sodium salt of the carboxylic acid. The reaction mixture is then cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the 2-(naphthalen-1-yloxy)propanoic acid, which can be collected by filtration, washed with water, and dried.
Step 2: Synthesis of this compound
The 2-(naphthalen-1-yloxy)propanoic acid obtained from the previous step is dissolved in an anhydrous aprotic solvent, for example, dichloromethane. To this solution, one equivalent of ethylamine is added, followed by the portion-wise addition of a slight excess (typically 1.1 equivalents) of a coupling agent like DCC at 0 °C to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). Upon completion, the precipitated dicyclohexylurea is removed by filtration. The filtrate is then washed successively with dilute acid (e.g., 1 M HCl) to remove any unreacted amine, and a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed in vacuo to yield the crude this compound.
Advanced Synthetic Strategies and Optimization for this compound
To enhance the efficiency of the synthesis of this compound, advanced strategies focusing on improving yield, purity, and stereochemical control are employed.
Techniques for Yield and Purity Enhancement, Including Recrystallization and Chromatography
The crude this compound obtained from the synthetic procedures can be purified using standard laboratory techniques to achieve high purity. The choice of purification method depends on the nature and quantity of the impurities present.
Recrystallization: This is a common and effective method for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For N-aryl amides, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures of these with a non-polar solvent like hexanes or heptane (B126788) to induce crystallization. The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Chromatography: For more challenging purifications or to remove impurities with similar solubility profiles, column chromatography is a powerful technique. A slurry of silica (B1680970) gel in a non-polar eluent is typically packed into a glass column. The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel or loaded directly onto the column. The separation is achieved by eluting the column with a solvent system of gradually increasing polarity. The different components of the crude mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. The solvent is then evaporated from the combined pure fractions to yield the purified this compound.
| Purification Technique | Principle | Typical Solvents/Eluents |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Methanol, Ethyl Acetate/Hexanes |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase (e.g., silica gel) and a mobile phase. | Hexanes/Ethyl Acetate gradient |
Stereoselective Synthesis Considerations for Chiral Centers
This compound possesses a chiral center at the C2 position of the propanamide moiety. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-N-ethyl-2-(naphthalen-1-yloxy)propanamide. For many applications, it is often desirable to synthesize a single enantiomer. This can be achieved through stereoselective synthesis or by resolution of the racemic mixture.
A common strategy for obtaining a single enantiomer is to use a chiral starting material. For instance, employing an enantiomerically pure form of 2-bromopropanoic acid or its ester in the initial etherification step would lead to the formation of the corresponding enantiomer of 2-(naphthalen-1-yloxy)propanoic acid. Subsequent amidation would then yield the desired enantiomer of the final product, assuming no racemization occurs during the reaction sequence.
Alternatively, the racemic 2-(naphthalen-1-yloxy)propanoic acid can be resolved into its individual enantiomers. This can be accomplished by forming diastereomeric salts with a chiral amine resolving agent. The diastereomers, having different physical properties, can then be separated by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be liberated by treatment with an acid.
Another advanced technique for obtaining enantiomerically pure compounds is through enzymatic resolution. For example, lipases can be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
The enantiomeric purity of the final product can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC utilizes a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. researchgate.net
Chemical Transformations of this compound
The chemical reactivity of this compound is dictated by the functional groups present in its structure, namely the amide, the ether linkage, and the naphthalene (B1677914) ring system. While specific studies on the chemical transformations of this particular compound are not extensively documented in the literature, its reactivity can be inferred from the known chemistry of these functional groups.
The amide functionality is generally stable but can undergo hydrolysis under acidic or basic conditions to yield 2-(naphthalen-1-yloxy)propanoic acid and ethylamine. The conditions required for this transformation are typically harsh, such as prolonged heating with strong acids or bases. The amide can also be reduced, for example, with a strong reducing agent like lithium aluminum hydride (LiAlH₄), to afford the corresponding amine, N-ethyl-2-(naphthalen-1-yloxy)propan-1-amine.
The ether linkage is generally robust and resistant to cleavage. However, under forcing conditions with strong acids like HBr or HI, cleavage of the ether bond may occur.
The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The position of substitution will be directed by the activating effect of the alkoxy group and the inherent reactivity of the naphthalene ring system.
Oxidation Reactions Leading to Carboxylic Acid Analogues
The oxidation of the propanamide side chain of this compound to its corresponding carboxylic acid analogue represents a significant transformation, yielding a molecule with altered physicochemical properties and potential biological activities. While specific studies on the direct oxidation of this compound are not extensively documented in the available literature, the reactivity of analogous structures provides a strong basis for predicting its behavior.
A relevant example can be drawn from the study of propranolol (B1214883), a compound which also features a naphthyloxy moiety linked to a propanolamine (B44665) side chain. Research on the oxidation of propranolol has demonstrated that the secondary alcohol can be oxidized to a ketone. iosrphr.org In the case of this compound, the target transformation would involve the conversion of the ethylamide group to a carboxylic acid. This type of oxidative cleavage is a more challenging transformation than the oxidation of an alcohol.
However, strong oxidizing agents and specific reaction conditions could potentially achieve this. The reaction would likely proceed through a multi-step mechanism, possibly involving the formation of an intermediate N-acylimminium ion, which is then hydrolyzed to the carboxylic acid. The stability of the naphthalene ring under these oxidative conditions would be a critical factor to consider.
| Oxidizing Agent | Potential Product | Reaction Conditions | Notes |
| Potassium permanganate (B83412) (KMnO4) | 2-(Naphthalen-1-yloxy)propanoic acid | Basic or acidic medium, elevated temperature | Risk of over-oxidation and cleavage of the naphthalene ring. |
| Ruthenium tetroxide (RuO4) | 2-(Naphthalen-1-yloxy)propanoic acid | Generated in situ from RuCl3 and an oxidant (e.g., NaIO4) | A powerful but often more selective oxidizing agent for cleaving C-N bonds. |
| Ozone (O3) | 2-(Naphthalen-1-yloxy)propanoic acid | Followed by oxidative workup | Ozonolysis could potentially target the side chain, but selectivity might be an issue. |
Reduction Reactions Converting Amide to Amine
The reduction of the amide functional group in this compound to the corresponding amine, N-ethyl-2-(naphthalen-1-yloxy)propan-1-amine, is a well-established transformation in organic synthesis. This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (-CH2-).
The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). masterorganicchemistry.combyjus.comic.ac.uklibretexts.org This powerful reducing agent readily reduces amides, including secondary amides like the one present in the target molecule. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and protonate the resulting amine.
The mechanism of amide reduction by LiAlH4 involves the initial nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the amide. This is followed by the coordination of the oxygen atom to the aluminum species, making it a good leaving group. A subsequent elimination step forms an iminium ion intermediate, which is then rapidly reduced by another equivalent of hydride to yield the final amine product.
| Reducing Agent | Solvent | Product | Typical Yield |
| Lithium aluminum hydride (LiAlH4) | Diethyl ether or THF | N-ethyl-2-(naphthalen-1-yloxy)propan-1-amine | High |
| Borane (BH3) complexes (e.g., BH3-THF) | THF | N-ethyl-2-(naphthalen-1-yloxy)propan-1-amine | Moderate to High |
Electrophilic Substitution Reactions on the Naphthalene Moiety
The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is influenced by the directing effect of the existing substituent, the -O-CH(CH3)C(=O)NHEt group attached at the C1 position. The oxygen atom of the ether linkage is an activating group and an ortho-, para- director due to its ability to donate a lone pair of electrons into the aromatic system through resonance.
This resonance stabilization of the arenium ion intermediate favors electrophilic attack at the positions ortho and para to the substituent. In the case of a 1-substituted naphthalene, the ortho positions are C2 and C8, and the para position is C4. Steric hindrance from the rest of the side chain may influence the relative rates of substitution at these positions, with the C4 position often being the most favored. libretexts.orgyoutube.com
Common electrophilic substitution reactions that could be performed on the naphthalene moiety include nitration, halogenation, and Friedel-Crafts reactions.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO3 / H2SO4 | N-ethyl-2-((4-nitronaphthalen-1-yl)oxy)propanamide |
| Bromination | Br2 / FeBr3 | N-ethyl-2-((4-bromonaphthalen-1-yl)oxy)propanamide |
| Friedel-Crafts Acylation | RCOCl / AlCl3 | N-ethyl-2-((4-acylnaphthalen-1-yl)oxy)propanamide |
This compound as a Synthetic Building Block
Utility in the Construction of Complex Organic Molecules
While specific examples of the use of this compound as a building block in the total synthesis of complex natural products are not prominent in the literature, its structure suggests significant potential in this regard. The molecule possesses several functional handles that can be strategically manipulated for the construction of more elaborate molecular architectures.
The naphthalene core provides a rigid, aromatic scaffold that can be further functionalized through electrophilic substitution reactions, as discussed previously. This allows for the introduction of additional substituents that can serve as points of attachment for other molecular fragments.
The amide and ether functionalities also offer avenues for further synthetic transformations. The amide nitrogen, after deprotonation, can act as a nucleophile, while the carbonyl group can be a target for organometallic reagents. The ether linkage is generally stable but can be cleaved under harsh conditions if necessary.
Potential Synthetic Applications:
Precursor for Fused Heterocyclic Systems: The naphthalene ring, in combination with functional groups introduced onto the side chain, could be a precursor for the synthesis of complex heterocyclic compounds with potential pharmaceutical applications.
Chiral Ligand Synthesis: If the propanamide portion is enantiomerically pure, the molecule could serve as a scaffold for the development of novel chiral ligands for asymmetric catalysis.
Combinatorial Chemistry: The amenability of the naphthalene ring to functionalization and the reactivity of the side chain make this compound a suitable starting point for the generation of libraries of related compounds for high-throughput screening.
Contribution to Advancing Synthetic Methodologies in Organic Chemistry
The study of the reactivity of this compound and its analogues can contribute to the broader understanding and advancement of synthetic methodologies. For instance, investigating the regioselectivity of electrophilic substitution on this electron-rich naphthalene system can provide valuable data for refining predictive models of aromatic reactivity.
Furthermore, developing selective methods for the transformation of one functional group in the presence of others within this molecule (e.g., selective reduction of the amide without affecting the naphthalene ring) can showcase the utility of new reagents and reaction conditions. The unique electronic and steric environment of this molecule may also lead to unexpected reactivity, opening up new avenues for synthetic exploration.
Molecular Mechanisms and Biochemical Pathway Modulation by N Ethyl 2 Naphthalen 1 Yloxy Propanamide
Fundamental Principles of Molecular Recognition
Molecular recognition is the foundation of a compound's biological activity, dictating its ability to bind to specific targets such as proteins and enzymes. The key structural features of N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE suggest two primary modes of non-covalent interaction that would govern its binding affinity and specificity.
The large, electron-rich naphthalene (B1677914) moiety is a dominant feature of the molecule, making it highly susceptible to engaging in π-π interactions. nih.gov These non-covalent interactions arise from the attractive force between the π-electron clouds of aromatic systems and are crucial for the stability of protein-ligand complexes. researchgate.net The binding pockets of proteins are often lined with aromatic amino acid residues—specifically Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp)—that can serve as binding partners. youtube.com
| Aromatic Amino Acid | Side Chain Structure | Potential π-Interaction with Naphthalene | Nature of Interaction |
|---|---|---|---|
| Phenylalanine (Phe) | Benzene (B151609) Ring | π-stacking (parallel-displaced) or T-shaped | Primarily hydrophobic and van der Waals forces |
| Tyrosine (Tyr) | Phenol Ring | π-stacking or T-shaped | Hydrophobic and potential for hydrogen bonding via hydroxyl group |
| Tryptophan (Trp) | Indole Ring System | π-stacking (strongest due to larger surface area) | Strong hydrophobic and electrostatic contributions |
The N-ethylpropanamide portion of the molecule introduces the capacity for hydrogen bonding, a highly directional interaction that confers specificity in molecular recognition. As a secondary amide, the molecule possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). nih.govquora.com This dual capacity allows it to form precise, stabilizing connections with amino acid residues in a protein binding site, such as the side chains of glutamine, asparagine, or serine, or with the protein backbone itself. raineslab.com
The ability to form these bonds is critical, as the exchange of hydrogen bonds with water for more stable, intramolecular bonds upon ligand binding can be energetically favorable. nih.gov Studies have shown that secondary amides are effective hydrogen bond participants in various solvents, underscoring their importance in the stability of folded proteins and ligand-receptor complexes. raineslab.com
| Functional Group on Amide | Role | Potential H-Bonding Partner in Protein |
|---|---|---|
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | N-H groups from protein backbone or side chains (e.g., Lys, Arg, Trp) |
| Amide Hydrogen (N-H) | Hydrogen Bond Donor | Carbonyl oxygen from protein backbone or side chains (e.g., Asp, Glu) |
Modulation of Enzyme and Receptor Activity
The naphthalene scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved therapeutic agents that modulate the activity of various enzymes and receptors. nih.govlifechemicals.com Marketed drugs such as Naproxen (an anti-inflammatory cyclooxygenase inhibitor), Propranolol (B1214883) (a beta-adrenergic receptor antagonist), and Terbinafine (an antifungal squalene (B77637) epoxidase inhibitor) all feature a naphthalene core, demonstrating its versatility as a pharmacophore. ekb.egresearchgate.net
Investigations into Transient Receptor Potential Melastatin 4 (TRPM4) Channel Inhibition
The Transient Receptor Potential Melastatin 4 (TRPM4) channel is a calcium-activated, voltage-dependent cation channel that is impermeable to Ca2+ but conducts monovalent cations like Na+. mdpi.comnih.gov By depolarizing the cell membrane, TRPM4 modulates calcium homeostasis and influences a variety of physiological processes. nih.gov Its overexpression has been linked to the progression of several cancers, where it contributes to key functions like proliferation and migration, making it a promising therapeutic target. mdpi.com
While there is no direct evidence of this compound inhibiting the TRPM4 channel, a structurally related compound, 4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid (NBA) , is a known potent TRPM4 inhibitor. nih.govfrontiersin.org NBA shares the critical naphthalen-1-yloxy moiety, and its mechanism of action provides a valuable model for the potential activity of the target compound.
The role of TRPM4 in promoting cell proliferation is well-documented across multiple cancer types. mdpi.com Studies using RNA interference (siRNA or shRNA) to silence the TRPM4 gene have consistently shown that reduced TRPM4 expression leads to a decrease in the proliferation rates of prostate, colorectal, and cervical cancer cells. mdpi.comnih.govdoaj.org This effect is often associated with alterations in the cell cycle, typically an arrest in the G1 phase and a corresponding reduction of cells in the S phase. mdpi.com
Pharmacological inhibition of TRPM4 with the compound NBA has been shown to replicate these effects. In colorectal cancer cell lines, NBA inhibits TRPM4 currents, leading to decreased cell proliferation and viability. nih.gov This evidence strongly suggests that the channel's ion-conducting activity is directly linked to cellular proliferation pathways, and its inhibition is a viable strategy to control cancer cell growth. nih.govnih.gov
| Cell Line | Method of TRPM4 Modulation | Observed Effect on Proliferation | Reference |
|---|---|---|---|
| PC3 (Prostate Cancer) | TRPM4 Silencing (shRNA) | Significantly reduced proliferation | nih.gov |
| HCT116 (Colorectal Cancer) | Pharmacological Inhibition (NBA) | Decreased proliferation and cell viability | nih.gov |
| HeLa (Cervical Cancer) | TRPM4 Downregulation (shRNA) | Decreased cell proliferation | mdpi.com |
| Mesenchymal Stem Cells | Pharmacological Inhibition | Significantly decreased cell proliferation | researchgate.net |
Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the human TRPM4 channel, revealing potential binding sites for small-molecule inhibitors. nih.govh1.co Structural studies of TRPM4 in complex with the inhibitor NBA have identified a hydrophobic binding cavity located near the transmembrane helices. researchgate.net
The binding of NBA is stabilized by hydrophobic interactions involving its naphthalene ring and specific amino acid residues within this pocket. researchgate.net Given that this compound possesses the same naphthalen-1-yloxy group, it is plausible that it could occupy this same hydrophobic cavity. The naphthalene moiety would serve as an anchor, while the more flexible N-ethylpropanamide tail could form additional hydrogen bonds or van der Waals contacts, potentially leading to the inhibition of ion channel function. Although this remains a hypothesis, the structural conservation of the binding pocket and the shared chemical feature provide a strong rationale for investigating this compound as a potential modulator of the TRPM4 channel. researchgate.netnih.gov
Comparative Analysis with Structurally Related Naphthalene-Amides
The molecular mechanisms of this compound can be contextualized through a comparative analysis with structurally similar compounds, notably the well-researched herbicide Napropamide (B1676949) and other analogues like Carbetamide. This comparative approach allows for inferences on its potential biochemical interactions and pathways based on shared structural motifs.
Insights from N,N-Diethyl-2-(naphthalen-1-yloxy)propanamide (Napropamide) Research
Napropamide, a selective systemic herbicide, provides a valuable point of reference due to its structural similarity to this compound. nih.gov The primary difference lies in the substitution at the amide nitrogen, where Napropamide possesses two ethyl groups compared to the single ethyl group in the subject compound. Napropamide is absorbed by the roots and inhibits plant growth by disrupting root development. nih.gov
Progression through the cell cycle is tightly regulated at checkpoints, including the G1/S and G2/M transitions. mdpi.com Disruption of the microtubule network can trigger cellular stress responses that activate these checkpoints. For instance, some compounds that affect microtubules can lead to an accumulation of cells in the G2/M phase, preventing them from entering mitosis. oncotarget.com This arrest is often mediated by complex signaling pathways involving proteins like p53 and p21, which can halt the cell cycle to allow for repair or, if the damage is too severe, trigger apoptosis (programmed cell death). nih.gov It is plausible that Napropamide's interference with microtubule-dependent processes could similarly lead to a halt in cell cycle progression at the G1 and G2 phases as the cell's internal surveillance mechanisms detect cytoskeletal abnormalities.
For instance, the inhibition of cell growth and division would reduce the demand for new DNA and proteins, leading to a downregulation of these synthetic pathways. Furthermore, some herbicides can induce oxidative stress, which can damage DNA and proteins and interfere with their synthesis. usda.gov While direct evidence for Napropamide's effect on DNA and protein synthesis is not extensively documented in available literature, it is a reasonable hypothesis that its growth-inhibiting properties would correlate with a reduction in these fundamental cellular processes.
Structural Feature Comparisons with Other Analogues (e.g., Carbetamide)
A comparison with other structurally related amide herbicides, such as Carbetamide, further elucidates the potential mode of action of this compound. Carbetamide is also classified as a mitosis inhibitor. herts.ac.uk
| Feature | This compound | N,N-Diethyl-2-(naphthalen-1-yloxy)propanamide (Napropamide) | Carbetamide |
| Core Structure | Naphthalene-Amide | Naphthalene-Amide | Phenyl-Carbamate-Amide |
| Amide Substitution | N-ethyl | N,N-diethyl | N-ethyl |
| Group Attached to Propanamide | Naphthalen-1-yloxy | Naphthalen-1-yloxy | (Phenylamino)carbonyloxy |
| Primary Mode of Action | Not experimentally determined | Mitosis inhibitor, disrupts root cell elongation herts.ac.uk | Mitosis inhibitor herts.ac.uk |
The key structural similarities between this compound and Napropamide are the naphthalen-1-yloxy group and the propanamide backbone. The main difference is the degree of substitution on the amide nitrogen. This difference in the number of ethyl groups can influence the compound's lipophilicity, solubility, and interaction with its biological target.
Carbetamide, while also an N-ethyl propanamide, lacks the naphthalene ring. Instead, it possesses a phenylcarbamoyloxy group. This significant structural divergence will alter its physicochemical properties and potentially the specifics of its interaction with target proteins, although its classification as a mitosis inhibitor suggests it ultimately affects the same cellular process as Napropamide. The presence of the bulky and lipophilic naphthalene group in both this compound and Napropamide suggests that this moiety is likely crucial for their biological activity, possibly through hydrophobic interactions with the target site.
Diverse Biological Applications and Research Directions
Research in Anti-Cancer Modalities
The exploration of naphthalene (B1677914) derivatives in oncology is a burgeoning field. researchgate.net Analogues and related structures of N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE have been evaluated for their potential to combat cancer through various mechanisms, including direct cytotoxicity to cancer cells and inhibition of key proteins involved in tumor growth and survival.
The cytotoxic potential of propanamide derivatives and related naphthalene-containing compounds has been evaluated against several human cancer cell lines. Standard assays, such as the MTT assay, are employed to measure the extent to which these compounds reduce the viability and proliferation of cancer cells, with the half-maximal inhibitory concentration (IC₅₀) being a key metric. researchgate.netresearchgate.net
Research has demonstrated that derivatives of the naphthalene scaffold can exhibit significant cytotoxic effects. For example, certain N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, which are structurally related to propanamides, have shown activity against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancer cell lines, with IC₅₀ values below 10 μg/mL. nih.gov Similarly, a naftopidil (B1677906) analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS1015), has been shown to induce cell death across a wide variety of human cancer cell lines, including those from hepatoma (HepG2), gastric cancer, and lung cancer. nih.govresearchgate.net Another study on novel quinoxaline-based propanamides identified a derivative, compound 6k, which exhibited potent activity against four cancer cell lines, with the highest efficacy observed against MCF-7 cells (IC₅₀ of 6.93 ± 0.4 µM). nih.gov
These studies underscore the potential of the propanamide and naphthalene moieties as building blocks for cytotoxic agents. The data highlight the importance of testing these compounds against various cancer cell lines, such as the human liver cancer cell line HepG2 and the human breast cancer cell line MCF-7, to determine their spectrum of activity.
Interactive Table: Cytotoxicity of Related Naphthalene and Propanamide Derivatives Below is a summary of reported cytotoxic activities for compounds structurally related to this compound.
| Compound Class | Cell Line | Reported Activity (IC₅₀) | Source |
| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines | MCF-7 | < 10 µg/mL | nih.gov |
| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines | H-460 | < 10 µg/mL | nih.gov |
| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines | SF-268 | < 10 µg/mL | nih.gov |
| 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol | Various | Induces cell death | nih.govresearchgate.net |
| 3-(3-Benzyloxyquinoxalin-2-yl)-N-(2-(naphthalen-2-ylamino)ethyl)propanamide | MCF-7 | 6.93 ± 0.4 µM | nih.gov |
| 3-(3-Benzyloxyquinoxalin-2-yl)-N-(2-(naphthalen-2-ylamino)ethyl)propanamide | HCT-116 | 10.88 ± 0.8 µM | nih.gov |
| 3-(3-Benzyloxyquinoxalin-2-yl)-N-(2-(naphthalen-2-ylamino)ethyl)propanamide | HeLa | 9.46 ± 0.7 µM | nih.gov |
| 3-(3-Benzyloxyquinoxalin-2-yl)-N-(2-(naphthalen-2-ylamino)ethyl)propanamide | PC-3 | 12.17 ± 0.9 µM | nih.gov |
The Epidermal Growth Factor Receptor (EGFR) is a key protein in cellular signaling pathways that regulate cell growth and proliferation. nih.govmdpi.com Its overactivation is a common feature in many cancers, making it a prime target for anti-cancer therapies. nih.govfrontiersin.org Research into related propanamide compounds has identified them as potential EGFR inhibitors.
A series of irreversible inhibitors featuring a 3-aminopropanamide (B1594134) structure linked to 4-anilinoquinazoline (B1210976) or 4-anilinoquinoline-3-carbonitrile (B11863878) cores has been described. nih.gov These compounds function by forming a covalent bond with a specific cysteine residue (Cys797) in the EGFR kinase domain. nih.gov Notably, some of these 3-aminopropanamide derivatives were as effective as their acrylamide (B121943) counterparts in inhibiting the autophosphorylation of EGFR's tyrosine kinase in A549 lung cancer cells. nih.govresearchgate.net Furthermore, several of these compounds demonstrated the ability to suppress the proliferation of gefitinib-resistant H1975 cancer cells, which harbor the T790M mutation in EGFR, at concentrations significantly lower than gefitinib (B1684475) itself. researchgate.net This suggests that the propanamide scaffold can be incorporated into molecules designed to overcome acquired resistance to existing EGFR inhibitors. nih.gov
The X-linked inhibitor of apoptosis protein (XIAP) is a crucial regulator of cell death signaling pathways. ccij-online.org By inhibiting caspases, XIAP can prevent apoptosis, and its overexpression is implicated in the development and survival of various cancers. ccij-online.org Consequently, compounds that can inhibit XIAP are of significant interest in oncology.
Theoretical research using computational models has been conducted to explore the interaction between specific classes of molecules and the XIAP protein. ccij-online.orgccij-online.org One such study focused on a series of twenty-seven pyrimidinone derivatives, evaluating their potential to bind to and modulate XIAP using a Docking model. ccij-online.org The results of this theoretical analysis indicated that a subset of the tested pyrimidinone derivatives could favorably interact with the surface of the XIAP protein. ccij-online.org These findings suggest that these pyrimidinone derivatives have the potential to alter the biological activity of XIAP. ccij-online.orgccij-online.org Such theoretical studies are valuable for identifying promising molecular scaffolds that could be further developed as XIAP inhibitors for cancer therapy. ccij-online.org
Antimicrobial Research Applications
Infections caused by bacteria and fungi represent a significant global health challenge, necessitating the discovery of new and effective antimicrobial agents. researchgate.net N-(naphthalen-1-yl)propanamide derivatives have been synthesized and evaluated for their potential as novel antimicrobial compounds. tandfonline.comresearchgate.netanadolu.edu.tr
A study involving newly synthesized N-(naphthalen-1-yl)propanamide derivatives demonstrated notable antibacterial activity. tandfonline.comanadolu.edu.tr The compounds were tested against a panel of bacterial species. Specific derivatives showed significant efficacy, particularly against Gram-positive bacteria.
Compounds such as 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2c), N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide (2e), and 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide (2f) displayed anti-gram-positive bacterial activity at half the potency of the standard antibiotic chloramphenicol. tandfonline.comanadolu.edu.tr Among these, compounds 2c, 2e, and 2f were identified as the most active against Staphylococcus aureus. tandfonline.com In terms of Gram-negative bacteria, only one compound, 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide (2b), showed activity, specifically against Yersinia enterocolitica. tandfonline.com
Interactive Table: Antibacterial Activity of N-(naphthalen-1-yl)propanamide Derivatives
| Compound ID | Target Bacteria | Activity Level | Source |
| 2b | Yersinia enterocolitica (Gram-negative) | Active | tandfonline.com |
| 2c | Gram-positive bacteria (e.g., S. aureus) | High (Half potency of chloramphenicol) | tandfonline.comanadolu.edu.tr |
| 2e | Gram-positive bacteria (e.g., S. aureus) | High (Half potency of chloramphenicol) | tandfonline.comanadolu.edu.tr |
| 2f | Gram-positive bacteria (e.g., S. aureus) | High (Half potency of chloramphenicol) | tandfonline.comanadolu.edu.tr |
The same series of N-(naphthalen-1-yl)propanamide derivatives was also screened for antifungal properties against various fungal species. tandfonline.comresearchgate.net Several compounds exhibited noteworthy activity, with some showing potency comparable to the standard antifungal drug ketoconazole. tandfonline.comanadolu.edu.tr
Specifically, compounds 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2a), 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide (2b), 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2c), and N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide (2e) showed antifungal activity against at least one fungal species at half the potency of ketoconazole. tandfonline.comanadolu.edu.tr Further results indicated that compounds 2a, 2b, and 2c were particularly effective against Candida albicans, Candida krusei, and Aspergillus niger. tandfonline.com Considering the activity against both bacteria and fungi, compounds 2b and 2c were identified as the most promising broad-spectrum antimicrobial agents from this series. tandfonline.com
Interactive Table: Antifungal Activity of N-(naphthalen-1-yl)propanamide Derivatives
| Compound ID | Target Fungi | Activity Level | Source |
| 2a | C. albicans, C. krusei, A. niger | High (Half potency of ketoconazole) | tandfonline.comresearchgate.net |
| 2b | C. albicans, C. krusei, A. niger | High (Half potency of ketoconazole) | tandfonline.comresearchgate.net |
| 2c | C. albicans, C. krusei, A. niger | High (Half potency of ketoconazole) | tandfonline.comresearchgate.net |
| 2e | At least one fungus | High (Half potency of ketoconazole) | tandfonline.comanadolu.edu.tr |
Herbicidal Activity Research
Research into N-aryl ether amides, including compounds structurally similar to this compound, has revealed their potential as effective herbicides. This class of compounds typically acts by interfering with fundamental plant growth processes.
The herbicidal activity of this compound and its analogues centers on the inhibition of plant development, particularly at the seedling stage. A closely related compound, N,N-diethyl-2-(naphthalen-1-yloxy)propanamide, known commercially as Napropamide (B1676949), is a selective, pre-emergent herbicide used to control annual grasses and certain broadleaf weeds. chemicalwarehouse.com Its primary mode of action is the inhibition of root development and growth, preventing weed seedlings from emerging and establishing themselves. chemicalwarehouse.comncsu.edu
Napropamide is absorbed through the roots of germinating weeds and disrupts cell division and elongation in the meristematic regions, which are crucial for growth. chemicalwarehouse.com Research conducted in commercial tomato fields has shown that tank mixes containing Napropamide were effective in managing nutsedge populations. Specifically, a tank mix of fomesafen, s-metolachlor, and Napropamide tended to result in some of the lowest densities of purple nutsedge (Cyperus rotundus). ipmcenters.org This suggests that naphthoxy propanamide structures have a tangible impact on the growth and proliferation of this persistent weed. The efficacy of such herbicides is highest when applied to soil before weed seeds germinate and is incorporated into the soil via irrigation or rainfall, which creates a chemical barrier against emerging seedlings. chemicalwarehouse.comncsu.edu
The biosynthesis of complex molecules with herbicidal properties is an area of significant research, with microorganisms like Streptomyces species playing a key role. Streptomyces are known for their ability to produce a vast array of secondary metabolites, including various amides with biological activities. While direct bioproduction of N-aryl ether amides like this compound is not extensively documented, the potential exists within the biosynthetic capabilities of these bacteria.
Research has focused on the biosynthesis of other chiral amide herbicides, demonstrating the feasibility of using biological systems for their production. researchgate.netnih.gov For instance, key chiral amine intermediates necessary for the synthesis of herbicides like dimethenamid-P and S-metolachlor can be produced via biocatalytic methods. nih.gov Furthermore, studies have identified new amide analogues produced by various Streptomyces species, indicating their capacity to generate diverse amide structures. This inherent metabolic diversity suggests that through metabolic engineering or screening of novel strains, it may be possible to produce herbicidal analogues of this compound.
Anti-Parasitic Research
The naphthalene-derived amide scaffold has been identified as a promising framework for the development of potent anti-parasitic agents. Research has specifically targeted the essential enzyme inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) from the protozoan parasite Cryptosporidium parvum, a significant cause of diarrheal disease globally.
Cryptosporidium parvum is incapable of synthesizing purine (B94841) nucleotides de novo and relies on a salvage pathway where the enzyme IMPDH is essential for the production of guanine (B1146940) nucleotides. core.ac.uknih.gov The parasite's IMPDH (CpIMPDH) is structurally distinct from its human counterparts, making it an attractive target for selective inhibitors. nih.govnih.gov
High-throughput screening campaigns have identified several classes of CpIMPDH inhibitors. nih.gov Subsequent structure-activity relationship (SAR) studies revealed that incorporating a naphthalene ring into the inhibitor structure can dramatically increase potency. For example, replacing a bromoaniline group in a benzimidazole-based inhibitor with a 2-naphthyl group led to compounds with IC₅₀ values in the low nanomolar range (7–8 nM). core.ac.uk Similarly, in a phthalazinone-based series of inhibitors, the introduction of a 2-naphthyl group resulted in an analogue with an IC₅₀ of 63 nM. nih.govresearchgate.net These findings highlight that the naphthalene moiety is a key pharmacophore for potent inhibition of this crucial parasitic enzyme.
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of naphthalene-derived amides as CpIMPDH inhibitors. These studies explore how modifying different parts of the molecule affects its ability to inhibit the enzyme.
A key finding is the significant enhancement of inhibitory activity by the naphthalene group itself. In one study of benzimidazole-based inhibitors, replacing a 4-bromoaniline (B143363) group with a 2-naphthyl group improved the IC₅₀ value from 1.2 µM to just 7 nM. core.ac.uk This dramatic increase in potency is attributed to the larger naphthalene ring system making favorable interactions within a cavity in the enzyme's active site. core.ac.uk
Further studies on other inhibitor scaffolds, such as 4-oxo- ipmcenters.orgbenzopyrano[4,3-c]pyrazoles, confirmed the benefits of the naphthyl group. A naphthyl-substituted analogue in this series demonstrated a potent IC₅₀ value of 67 nM. nih.gov The data consistently show that larger, sterically compatible groups that can occupy the active site cavity lead to more potent inhibitors. The amide NH group also appears critical, as its replacement or methylation leads to a loss of activity, indicating its role as a key hydrogen-bond donor in interactions with the enzyme. nih.gov
The following table summarizes the inhibitory activity of selected naphthalene-derived analogues against C. parvum IMPDH.
| Compound Series | Base Structure | R-Group Substitution | CpIMPDH IC₅₀ (nM) |
| Benzimidazole | C64 | 4-bromoaniline | 1200 core.ac.uk |
| Benzimidazole | C90 | 2-naphthyl | 7 core.ac.uk |
| Phthalazinone | Analog 16 | 4-chloroaniline | 230 nih.gov |
| Phthalazinone | Analog 47 | 2-naphthyl | 63 nih.govresearchgate.net |
| Benzopyranopyrazole | Analog 8j | 2-naphthyl | 67 nih.gov |
Computational and Theoretical Investigations of N Ethyl 2 Naphthalen 1 Yloxy Propanamide
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE, to a macromolecular target, typically a protein.
To evaluate the therapeutic potential of this compound, molecular docking simulations would be performed against known biological targets. Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) is an important target for antiviral and immunosuppressive agents. Docking studies would calculate the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), which estimates the strength of the interaction. A lower (more negative) binding energy value suggests a more stable and potentially more potent interaction.
While specific docking scores for this compound are not available, studies on structurally related naphthalene (B1677914) derivatives have shown significant binding to various protein targets. For instance, naphthalene-bearing sulphonamides have been docked against tubulin, a key protein in cell division, revealing potent inhibitory activity nih.gov. Similarly, other derivatives have been evaluated against bacterial enzymes, demonstrating the utility of this approach in identifying potential antimicrobial agents researchgate.net.
A hypothetical docking study of this compound against EGFR and IMPDH would yield results similar to those presented in the illustrative table below.
| Biological Target | PDB ID | Binding Affinity (kcal/mol) (Illustrative) | Reference Ligand Affinity (kcal/mol) |
|---|---|---|---|
| EGFR (Wild-type) | 4HJO | -8.5 | -9.2 (Erlotinib) |
| IMPDH | 1NF7 | -7.9 | -8.8 (Mycophenolic Acid) |
This table is for illustrative purposes only and presents hypothetical data to demonstrate the expected output of a molecular docking study.
Beyond predicting binding affinity, molecular docking elucidates the specific interactions between the ligand and the amino acid residues in the target's binding site. These interactions are critical for stabilizing the complex and are typically categorized as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.
For this compound, the naphthalene ring would be expected to form hydrophobic and pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. The amide group's carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The ether oxygen could also participate in hydrogen bonding. Visualizing the docked pose allows researchers to identify these key interactions, which can then be used to guide the design of new analogues with improved potency and selectivity. Studies on similar naphthalene derivatives confirm that interactions with key residues in the active site are crucial for their biological activity nih.govresearchgate.net.
| Target | Interacting Residue (Illustrative) | Interaction Type | Relevant Moiety on Ligand |
|---|---|---|---|
| EGFR | Met793 | Hydrogen Bond | Amide Carbonyl |
| Leu718 | Hydrophobic | Naphthalene Ring | |
| Phe856 | Pi-Pi Stacking | Naphthalene Ring |
This table is for illustrative purposes only and presents hypothetical data to demonstrate the expected output of an interaction analysis.
Quantum Chemical Calculations (Ab Initio and Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's chemical behavior. Such calculations are routinely performed on novel compounds to complement experimental data researchgate.netnih.govresearchgate.net.
DFT calculations can determine the optimized geometry (bond lengths and angles) and the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and can be more easily polarized.
The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized on the electron-rich naphthalene ring, while the LUMO might be distributed across the propanamide moiety. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution and helps identify regions prone to electrostatic interactions.
| Quantum Chemical Parameter (Illustrative) | Calculated Value (B3LYP/6-311G) |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap (ΔE) | 5.1 eV |
| Dipole Moment | 3.5 Debye |
This table is for illustrative purposes only and presents hypothetical data to demonstrate the expected output of a DFT calculation.
DFT calculations are a reliable method for predicting the spectroscopic signatures of a molecule, which can aid in the interpretation of experimental data.
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. For this compound, characteristic peaks would include the C=O stretch of the amide group (typically around 1650-1690 cm⁻¹), the N-H stretch (around 3200-3500 cm⁻¹), C-O ether stretches, and aromatic C-H and C=C vibrations from the naphthalene ring scielo.org.zapearson.comresearchgate.net.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, can confirm the molecular structure. Predictions for this compound would show distinct signals for the aromatic protons of the naphthalene ring, the protons of the ethyl group, and the methine proton of the propanamide backbone researchgate.net.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths (λ_max). The naphthalene chromophore would be expected to produce strong absorptions in the UV region, corresponding to π→π* transitions scielo.org.zaresearchgate.net.
| Spectroscopic Property | Vibrational Mode / Transition (Illustrative) | Predicted Wavenumber/Shift/Wavelength |
|---|---|---|
| IR | C=O Stretch (Amide) | 1685 cm⁻¹ |
| ¹H NMR | Aromatic Protons (Naphthalene) | 7.4 - 8.2 ppm |
| ¹³C NMR | Carbonyl Carbon (Amide) | ~173 ppm |
| UV-Vis | π→π* Transition | 285 nm |
This table is for illustrative purposes only and presents hypothetical data to demonstrate the expected output of spectroscopic predictions.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are essential tools in drug discovery for understanding how chemical structure relates to biological activity. These models use statistical methods to correlate physicochemical properties or structural features of a series of compounds with their observed activities nih.gov.
For a class of compounds including this compound, a QSAR model would be developed using a dataset of analogues with experimentally determined biological activities (e.g., IC₅₀ values). Molecular descriptors representing steric (e.g., molar refractivity), electronic (e.g., Hammett constants), and hydrophobic (e.g., logP) properties would be calculated for each molecule. A mathematical equation is then generated to predict activity based on these descriptors.
SAR studies on related naphthalene derivatives have shown that the nature and position of substituents on the naphthalene ring can dramatically influence biological activity nih.govnih.govacs.org. For example, bulky substituents may decrease activity due to steric hindrance in the target's binding site, while electron-donating or withdrawing groups can alter binding affinity by modifying the electronic properties of the core structure nih.gov. A QSAR study on this compound and its analogues could reveal which properties are most critical for its biological function, thereby guiding the synthesis of more potent compounds nih.gov.
Computational Approaches to SAR Elucidation
Detailed computational studies specifically elucidating the Structure-Activity Relationship (SAR) of this compound are not extensively available in publicly accessible scientific literature. However, the general principles of computational SAR elucidation can be applied to understand how structural modifications of this molecule might influence its biological activity.
Computational SAR studies are crucial in drug discovery and agrochemical research for optimizing lead compounds. These methods allow for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. For a molecule like this compound, a typical computational SAR investigation would involve synthesizing and testing a series of analogs to build a dataset. Subsequently, computational models are used to correlate the structural features of these analogs with their observed biological activities.
Key molecular descriptors that would be calculated and correlated with activity include:
Electronic Properties: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and partial charges on atoms would be analyzed. These descriptors help in understanding the electronic environment of the molecule and its potential for interacting with biological targets.
Steric Properties: Molecular volume, surface area, and specific conformational arrangements are critical. The size and shape of the substituents on the naphthalene ring, the ethylamide group, and the propionamide (B166681) backbone would significantly influence binding affinity to a receptor.
Lipophilic Properties: The partition coefficient (log P) is a crucial descriptor for predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
By systematically modifying parts of the this compound structure—for instance, by altering the ethyl group, substituting the naphthalene ring, or changing the length of the propionamide linker—and analyzing the resulting changes in activity through computational models, a detailed SAR landscape can be constructed. This allows researchers to identify the key structural motifs responsible for the desired biological effect.
Table 1: Key Molecular Regions of this compound for SAR Analysis
| Molecular Region | Potential Modifications for SAR Study | Relevant Descriptors |
| Naphthalene Ring | Substitution with electron-donating or electron-withdrawing groups at various positions. | Electrostatic potential, Aromaticity indices, Steric parameters (e.g., Taft's Es) |
| Ethylamide Group | Variation of the N-alkyl substituent (e.g., methyl, propyl, branched chains). | Hydrophobicity (log P), Steric hindrance, Hydrogen bonding capacity |
| Propionamide Linker | Altering the length of the alkyl chain; introducing chirality. | Conformational flexibility, Torsional angles, Molecular shape indices |
| Ether Linkage | Replacement with thioether or other bioisosteric linkers. | Bond energies, Electrostatic potential |
Predictive Modeling for Biological Activity
Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for estimating the biological activity of novel compounds before their synthesis. For this compound, a QSAR model would be developed based on a training set of structurally related compounds with known biological activities.
The development of a predictive QSAR model typically follows these steps:
Data Collection: A dataset of molecules related to this compound with measured biological activities (e.g., IC50 values for enzyme inhibition or herbicidal activity) is compiled.
Descriptor Calculation: A wide range of molecular descriptors (topological, electronic, steric, and physicochemical) are calculated for each molecule in the dataset.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model development.
A hypothetical QSAR equation for a series of analogs of this compound might look like:
Log(1/Activity) = β₀ + β₁(log P) - β₂(LUMO) + β₃(¹χ)
Where:
log P represents the lipophilicity.
LUMO represents the energy of the Lowest Unoccupied Molecular Orbital.
¹χ is a topological index representing molecular connectivity.
β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.
Such a model would allow researchers to virtually screen new, unsynthesized derivatives of this compound and prioritize the most promising candidates for synthesis and biological testing, thereby accelerating the discovery process.
Table 2: Common Descriptors Used in Predictive Modeling and Their Significance
| Descriptor Type | Example | Significance in Predicting Biological Activity |
| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Steric | Molecular Volume | Influences how well the molecule fits into a binding site. |
| Topological | Molecular Connectivity Indices (χ) | Encodes information about the size, shape, and degree of branching of the molecule. |
| Physicochemical | Log P (Partition Coefficient) | Describes the molecule's lipophilicity, which affects its membrane permeability and distribution. |
While specific predictive models for this compound are not readily found in published literature, the established methodologies of QSAR and other predictive modeling techniques provide a clear framework for how such investigations would be conducted to guide the design of more effective analogs.
Advanced Analytical Methodologies for Characterization of N Ethyl 2 Naphthalen 1 Yloxy Propanamide
Spectroscopic Characterization
Spectroscopic methods are paramount in elucidating the molecular structure of N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE, providing information on its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Based on the structure of this compound, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would exhibit characteristic signals corresponding to each unique nucleus in the molecule.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals for the protons of the naphthalene (B1677914) ring, the propionamide (B166681) moiety, and the N-ethyl group. The aromatic protons of the naphthalene ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. Protons on carbons adjacent to the ether oxygen are shifted downfield. openstax.orglibretexts.org The methine proton of the propanamide group, being adjacent to both an oxygen and a carbonyl group, would likely resonate around 4.5-5.0 ppm as a quartet. The methyl group of the propanamide would appear as a doublet around 1.5-1.7 ppm. The N-ethyl group would present as a quartet (CH₂) around 3.3-3.5 ppm and a triplet (CH₃) around 1.1-1.3 ppm.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would complement the ¹H-NMR data, showing signals for each unique carbon atom. The carbonyl carbon of the amide is expected in the range of 170-175 ppm. rsc.org The carbon atoms of the naphthalene ring would produce a series of signals between 110 and 155 ppm. The carbons of the N-ethyl group and the propionamide side chain would appear in the upfield region. Carbon atoms adjacent to an ether oxygen typically absorb in the 50 to 80 δ range. openstax.orgpressbooks.pub
Predicted ¹H-NMR and ¹³C-NMR Data for this compound
| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
|---|---|---|
| Naphthalene-H | 7.0 - 8.5 (m) | 110 - 155 |
| O-CH | 4.5 - 5.0 (q) | 70 - 80 |
| CH-CH ₃ | 1.5 - 1.7 (d) | 15 - 25 |
| C=O | - | 170 - 175 |
| NH-CH ₂-CH₃ | 3.3 - 3.5 (q) | 30 - 40 |
| NH-CH₂-CH ₃ | 1.1 - 1.3 (t) | 10 - 20 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. m = multiplet, q = quartet, t = triplet, d = doublet, br s = broad singlet.
Mass Spectrometry (MS, LC-MS/MS, High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
MS and HRMS: The molecular formula of this compound is C₁₅H₁₇NO₂. bldpharm.com In a high-resolution mass spectrum (HRMS), the compound would exhibit a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact mass (243.1259 g/mol ). HRMS provides high accuracy mass measurements, which can confirm the elemental composition.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be employed for further structural confirmation and quantification. The fragmentation pattern is predictable based on the structure. A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govunl.ptrsc.org For this compound, key fragment ions would likely result from the cleavage of the amide bond and the ether linkage. The fragmentation of ethers often involves the cleavage of the C-C bond next to the oxygen. whitman.edu
Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 243.13 | [C₁₅H₁₇NO₂]⁺ | Molecular Ion |
| 171.08 | [C₁₁H₁₁O₂]⁺ | Cleavage of the N-ethyl amide group |
| 143.05 | [C₁₀H₇O]⁺ | Cleavage of the propanamide side chain |
| 127.05 | [C₁₀H₇]⁺ | Loss of oxygen from the naphthyloxy fragment |
Note: Predicted m/z values are for the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spcmc.ac.in The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, ether, and aromatic functionalities.
The secondary amide group would exhibit a characteristic N-H stretching vibration in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The amide I band (C=O stretch) is expected to be strong and appear in the range of 1680-1630 cm⁻¹. spectroscopyonline.comacs.orgnih.gov The amide II band (N-H bend) is typically found between 1570 and 1515 cm⁻¹. spectroscopyonline.com The aryl ether linkage would show a characteristic C-O-C asymmetric stretching vibration between 1300 and 1200 cm⁻¹. libretexts.orgspectroscopyonline.comquimicaorganica.org The aromatic naphthalene ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide |
| >3000 | C-H Stretch | Aromatic |
| <3000 | C-H Stretch | Aliphatic |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide |
| ~1550 | N-H Bend (Amide II) | Secondary Amide |
| 1600-1450 | C=C Stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for those containing chromophores. The naphthalene ring system in this compound is a strong chromophore. Naphthalene and its derivatives are known to exhibit strong ultraviolet absorption due to π-π* transitions. researchgate.net The UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region, likely with maxima around 220 nm and in the 250-300 nm range, which is typical for naphthalene derivatives. aanda.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying the amount of a compound in a sample. A reversed-phase HPLC method would be suitable for the analysis of the relatively non-polar this compound.
A typical HPLC system would consist of a C18 stationary phase column and a mobile phase composed of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a buffer. sigmaaldrich.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure good separation of the target compound from any potential impurities. Detection would be achieved using a UV detector, set at a wavelength where the naphthalene chromophore has strong absorbance. This method, once validated, can provide accurate and precise determination of the purity of this compound.
Other Chromatographic Separation Methods
Beyond standard chromatographic techniques, the resolution of enantiomers of this compound necessitates the use of specialized chiral separation methods. These methods are essential for quantifying the enantiomeric excess and isolating individual enantiomers for further study.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the enantioselective separation of compounds structurally similar to this compound. nih.gov For the related compound napropamide (B1676949), which differs by the substitution on the amide nitrogen, liquid chromatographic resolution of its enantiomers has been successfully achieved. chimia.ch This suggests that similar approaches would be effective for this compound.
The choice of the chiral stationary phase is critical and is often based on the structural features of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability in resolving a diverse range of chiral compounds. nih.govnih.gov The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ between the two enantiomers and the chiral selector of the stationary phase. nih.gov
For method development, a screening of various chiral columns and mobile phase compositions is typically performed to achieve optimal separation. nih.gov Parameters such as the choice of organic modifier (e.g., isopropanol, ethanol) and its concentration in the mobile phase (often mixed with a nonpolar solvent like hexane) are systematically varied to maximize the resolution between the enantiomeric peaks. chimia.ch
The following table summarizes typical parameters that would be considered in the development of a chiral HPLC method for this compound, based on methods for analogous compounds.
| Parameter | Description | Typical Values/Options |
| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Solvent mixture | Hexane/Isopropanol, Hexane/Ethanol |
| Flow Rate | Rate of mobile phase delivery | 0.5 - 1.5 mL/min |
| Detection | Method of analyte detection | UV Absorbance (e.g., at 254 nm) |
| Temperature | Column operating temperature | Ambient or controlled (e.g., 25°C) |
Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster and more efficient separations compared to HPLC. nih.gov The principles are similar, utilizing a chiral stationary phase, but with a supercritical fluid (typically carbon dioxide) as the main component of the mobile phase.
X-ray Crystallography for Absolute Structural Determination
While chromatographic methods are excellent for separating and quantifying enantiomers, X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique provides a precise three-dimensional map of the atomic arrangement within a crystal, revealing the spatial orientation of atoms and functional groups.
The process begins with the growth of a high-quality single crystal of the enantiomerically pure compound. This can be a challenging step, requiring careful optimization of crystallization conditions such as solvent, temperature, and concentration. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays.
The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded. This diffraction data is then used to calculate an electron density map of the molecule. By fitting the known atoms of this compound into this map, a detailed molecular structure is generated.
To determine the absolute configuration (i.e., distinguishing between the R and S enantiomers), anomalous dispersion effects are often utilized. By carefully analyzing the diffraction data, particularly the intensities of specific reflections (Bijvoet pairs), the true handedness of the molecule can be established.
While a specific crystal structure for this compound is not publicly available in the search results, the crystallographic data for a related compound, N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide, provides an example of the detailed structural information that can be obtained. nih.gov For instance, such studies report precise bond lengths, bond angles, and torsion angles, as well as intermolecular interactions within the crystal lattice. nih.govnih.gov
The table below outlines the key stages and outputs of an X-ray crystallography study aimed at determining the absolute structure of this compound.
| Stage | Description | Key Output |
| Crystallization | Growing a single, high-quality crystal of an enantiomerically pure sample. | Suitable single crystal for diffraction. |
| Data Collection | Irradiating the crystal with X-rays and recording the diffraction pattern. | A dataset of diffraction intensities. |
| Structure Solution | Using the diffraction data to generate an electron density map and build a molecular model. | A 3D model of the molecular structure. |
| Structure Refinement | Optimizing the model to best fit the experimental data. | Precise atomic coordinates, bond lengths, and angles. |
| Absolute Configuration Determination | Analysis of anomalous dispersion effects to assign the correct (R or S) configuration. | Unambiguous assignment of the absolute stereochemistry. |
Environmental Research on Naphthalene Propanamide Derivatives
Environmental Dissipation and Degradation Pathways (e.g., in Soil)
N-ethyl-2-(naphthalen-1-yloxy)propanamide, commonly known as napropamide (B1676949), is a selective, systemic herbicide used for the pre-emergence control of annual grasses and broad-leaved weeds in a variety of agricultural settings. nih.govherts.ac.uk Its fate in the environment is governed by a combination of physical, chemical, and biological processes that dictate its persistence, mobility, and potential for transformation. The dissipation of napropamide from soil is a critical area of environmental research, with studies indicating moderate persistence. herts.ac.ukorst.edu The half-life (DT50) of napropamide in soil can vary significantly, with reported values ranging from 25 to 152 days, and a typical field half-life is estimated to be around 70 days. jeeng.net This variability is influenced by factors such as soil type, organic matter content, moisture, and temperature. nih.gov
Photodegradation, the breakdown of compounds by sunlight, is a primary pathway for the dissipation of napropamide, particularly at or near the soil surface. jeeng.netresearchgate.net When applied to soil, napropamide is susceptible to decomposition by sunlight. nih.gov The rate of photolysis can be significant, with one study noting a half-life of just 7 minutes in an aqueous solution exposed to sunlight, highlighting its rapid breakdown in water when exposed to light. orst.edu
The photochemical behavior of napropamide on surfaces like cellulose (B213188) and silica (B1680970) has been studied to understand the reaction pathways. These studies reveal that the nature of the intermediates and final products is heavily dependent on the presence or absence of molecular oxygen. nih.gov One of the major photoproducts formed in the presence of oxygen is 1,4-naphthoquinone (B94277). nih.gov
Table 1: Factors Influencing Photodegradation of this compound
| Factor | Influence on Photodegradation Rate | Source |
| Sunlight Exposure | Primary driver of photodegradation. | jeeng.netresearchgate.net |
| Soil Depth | Most effective in the top 0.5 mm of soil. | acs.org |
| Water Evaporation | Upward transport of the compound to the surface enhances degradation. | acs.org |
| Soil/Sediment Presence | Can have a screening effect, reducing the rate of photolysis. | tandfonline.comnih.gov |
| Oxygen Availability | Influences the formation of specific photoproducts like 1,4-naphthoquinone. | nih.gov |
While photodegradation is a major dissipation route, microbial degradation also plays a significant, albeit slower, role in the breakdown of napropamide in soil. orst.edujeeng.net Soil microorganisms, including bacteria and fungi, are capable of degrading this herbicide. orst.edutobaccobulletin.mk The rate of microbial degradation can be influenced by the concentration of the herbicide, with higher concentrations potentially leading to slower degradation. nih.gov
Studies have shown that the half-life of napropamide in soil due to microbial activity can range from 34 to over 217 days at a concentration of 4 µg/g, and from 156 to over 436 days at 16 µg/g in certain soil types. nih.gov The rate of biodegradation generally decreases as soil moisture content decreases. nih.gov Interestingly, soils with a history of napropamide application may exhibit enhanced degradation in subsequent applications, suggesting an adaptation of the microbial community. nih.gov For example, in one study, the time for 50% loss of the compound decreased from 25-75 days to 4-15 days upon a second treatment. nih.gov
Several bacterial strains, both Gram-positive and Gram-negative, have been isolated that are capable of degrading napropamide. jeeng.net Microorganisms from the genera Staphylococcus and Corynebacterium have shown notable biodegradation activity. jeeng.net The application of napropamide can lead to changes in the structure of microbial communities, favoring the emergence of bacteria capable of utilizing the herbicide as a source of carbon and nitrogen. jeeng.netresearchgate.net
The transformation of this compound in the soil environment involves both biotic (microbial) and abiotic (non-biological) pathways. A key transformation process involves the cleavage of the alkyl groups at the nitrogen atom, followed by the conversion of the amide group to a carboxylic acid. jeeng.net
Abiotic transformation, aside from photodegradation, includes processes like hydrolysis. However, napropamide is stable to hydrolysis in environmental conditions between pH 4 and 10. nih.gov Therefore, hydrolysis is not considered a significant degradation pathway. nih.gov
Biotic transformation, driven by soil microorganisms, is a crucial long-term degradation process. The persistence of napropamide is moderately high in soil, and under anaerobic (low oxygen) conditions, it is even more persistent, with an estimated half-life greater than 13 months. epa.govepa.gov The rate of biotic degradation is positively correlated with the extent of napropamide adsorption to soil particles and the clay content of the soil, and negatively correlated with soil pH. nih.gov
Table 2: Half-life of this compound in Soil
| Condition | Half-life (DT50) | Source |
| Typical Field Conditions | 56 to 84 days (average ~70 days) | orst.edujeeng.net |
| Laboratory (Sandy Clay Loam) | 33.50 to 71.42 days (dose-dependent) | jeeng.netresearchgate.net |
| Laboratory (Varying Concentrations) | 34 to 217 days (at 4 µg/g) | nih.gov |
| Laboratory (Varying Concentrations) | 156 to 436 days (at 16 µg/g) | nih.gov |
| Anaerobic Conditions | > 13 months (estimated) | epa.govepa.gov |
Identification and Characterization of Environmental Metabolites
The degradation of this compound in the environment leads to the formation of various transformation products, or metabolites. The identification and characterization of these metabolites are essential for a complete understanding of the environmental fate of the parent compound.
Photodegradation of napropamide on surfaces can yield several products. Key among these are substituted 1-naphthols, which are formed through a photo-Claisen rearrangement, and 1-naphthol. nih.gov In the presence of molecular oxygen, 1,4-naphthoquinone is a major photoproduct that is expected to be prevalent in the environment following the application of napropamide. nih.gov
Microbial biotransformation also produces a range of metabolites. In animal systems, which can provide insights into potential environmental pathways, napropamide undergoes sequential hydroxylation and glucuronidation. hyphadiscovery.com Microbial screening has successfully produced hydroxylated metabolites and glucuronides of napropamide, which are relevant to its metabolism in animals and potentially in the environment. hyphadiscovery.com The primary biotic transformation pathway in soil involves the cleavage of the N-alkyl groups and the subsequent conversion of the amide to a carboxylic acid. jeeng.net
Ecological Impact Studies: Effects on Soil Enzymatic Activity
The application of herbicides can impact the biological activity of soil, and soil enzymes are often used as sensitive indicators of such effects. jeeng.netresearchgate.net The impact of this compound on soil enzymatic activity has been shown to be dependent on the dose of the herbicide, the time after application, and the specific enzyme being measured. jeeng.netresearchgate.net
Studies have investigated the effects of napropamide on several key soil enzymes, including dehydrogenases, alkaline phosphatase, acid phosphatase, and urease. researchgate.net At recommended field application rates, napropamide has been found to exhibit low toxicity towards these enzymes. jeeng.netresearchgate.net However, at higher doses, a decrease in the activity of these biochemical parameters is often observed. researchgate.net
Q & A
Q. What are the standard synthetic protocols for N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE?
The compound is synthesized via a multi-step procedure. Key steps include:
- Alkyne preparation : Reacting 1-naphthol with propargyl bromide in DMF using K₂CO₃ as a base, followed by extraction and solvent removal to yield (prop-2-yn-1-yloxy)naphthalene intermediates .
- Azide formation : Converting 2-chloro-N-phenylacetamides (prepared from anilines and chloracetyl chloride) to 2-azido-N-phenylacetamides using NaN₃ in a mixed solvent system .
- Cycloaddition : Copper-catalyzed 1,3-dipolar cycloaddition between the alkyne and azide derivatives in tert-butanol/water, followed by purification via recrystallization . Methodological focus: Reaction optimization (e.g., solvent ratios, catalyst loading) and characterization via TLC monitoring.
Q. How is spectroscopic characterization (IR, NMR) employed to confirm the structure of this compound?
- IR spectroscopy : Identifies functional groups like amide C=O (~1670–1680 cm⁻¹), aromatic C=C (~1590–1600 cm⁻¹), and ether C-O (~1250–1275 cm⁻¹) .
- NMR spectroscopy : ¹H NMR resolves protons on the naphthalene ring (δ 7.2–8.6 ppm), triazole protons (δ 8.3–8.4 ppm), and amide NH (δ ~10.8 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and quaternary aromatic carbons . Key practice: Use DMSO-d₆ as a solvent for resolving NH protons and tracking coupling constants.
Q. What toxicological data are available for naphthalene derivatives, and how do they inform safety protocols?
Naphthalene derivatives are studied for systemic effects (hepatic, renal, respiratory) via oral, dermal, and inhalation exposure routes in mammals. Key endpoints include body weight changes and organ toxicity, with supporting data from in vitro assays . Methodological note: Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ determination) and prioritize in silico toxicity prediction tools for preliminary risk assessment.
Advanced Research Questions
Q. How can crystallographic techniques resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is critical for determining absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Hirshfeld surface analysis quantifies contact contributions (e.g., H···H, C···O) to crystal packing . Case study: For cis-jasmone derivatives, SXRD confirmed Z-configuration and non-classical H-bonding with sulfur atoms .
Q. What computational methods validate the reaction mechanisms of 1,3-dipolar cycloaddition in its synthesis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. QSPR models correlate electronic parameters (e.g., HOMO-LUMO gaps) with reaction yields . Advanced tip: Use Gaussian or ORCA software for mechanistic studies and compare computed IR/NMR spectra with experimental data to validate intermediates .
Q. How do analytical methods address impurity profiling in related compounds?
High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) separates impurities like positional isomers and unreacted intermediates. LC-MS identifies byproducts (e.g., N-ethylated variants) using m/z ratios . Example: USP reference standards for duloxetine-related compounds provide retention time benchmarks for method validation .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
- Overlapping signals : Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons.
- Dynamic effects : Variable-temperature NMR suppresses signal broadening caused by rotameric equilibria .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific moieties in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
